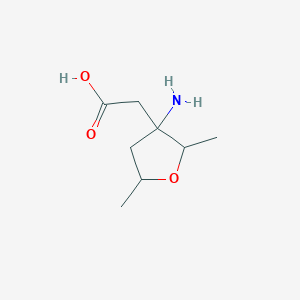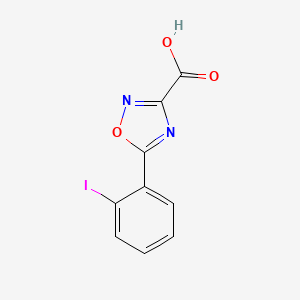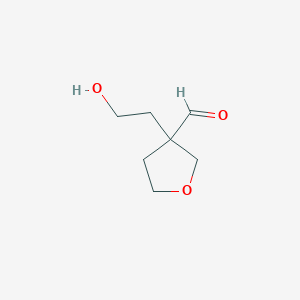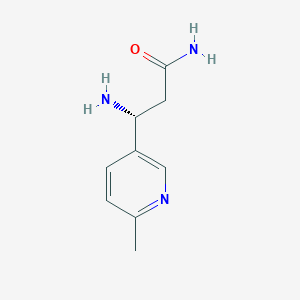
2-(3-Amino-2,5-dimethyloxolan-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Amino-2,5-dimethyloxolan-3-yl)acetic acid is an organic compound with a unique structure that includes an oxolane ring substituted with amino and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-2,5-dimethyloxolan-3-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-2,5-dimethyl-1,4-dioxane with acetic acid in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the oxolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Amino-2,5-dimethyloxolan-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The oxolane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted oxolane derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-Amino-2,5-dimethyloxolan-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(3-Amino-2,5-dimethyloxolan-3-yl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The oxolane ring provides structural stability and can interact with various enzymes and receptors, modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,5-dimethyloxolan-3-yl)acetic acid
- 2-(5,5-dimethyloxolan-3-yl)acetic acid
- 2-(5-Amino-1H-1,2,4-triazol-3-yl)acetic acid
Uniqueness
2-(3-Amino-2,5-dimethyloxolan-3-yl)acetic acid is unique due to the presence of both amino and methyl groups on the oxolane ring. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H15NO3 |
|---|---|
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
2-(3-amino-2,5-dimethyloxolan-3-yl)acetic acid |
InChI |
InChI=1S/C8H15NO3/c1-5-3-8(9,4-7(10)11)6(2)12-5/h5-6H,3-4,9H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
ZXUZLOXNRPYWRI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C(O1)C)(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(2-methoxyphenyl)propan-2-yl]cyclopropanamine](/img/structure/B13304627.png)


![1-[3-(2-Aminoethoxy)phenyl]ethan-1-one hydrochloride](/img/structure/B13304646.png)
![2-Propylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13304647.png)





![2-(2-Chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine](/img/structure/B13304693.png)

![2-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13304705.png)
